4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. Key structural attributes include:
- 1,2,3-Triazole moiety: Substituted at the 1-position with a 4-methylphenyl group and at the 5-position with an amine (-NH₂).
- 1,2,4-Oxadiazole moiety: Substituted at the 3-position with a 4-chlorophenyl group.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c1-10-2-8-13(9-3-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-4-6-12(18)7-5-11/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBYZZLKVPUFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a combination of oxadiazole and triazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 318.76 g/mol. The structure incorporates a chlorophenyl group and a methylphenyl group, contributing to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and triazole scaffolds. For instance:
- Mechanism of Action : Compounds similar to the target compound have been shown to inhibit various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values reported for related oxadiazole derivatives range from 0.67 µM to 0.87 µM against these cell lines .
- Growth Inhibition : A study indicated that certain derivatives exhibited significant growth inhibition percentages against melanoma (MDA-MB-435) and breast cancer (T-47D) cell lines, suggesting that the presence of both oxadiazole and triazole enhances anticancer activity .
Antimicrobial Activity
Some derivatives of oxadiazoles have also shown promising antimicrobial activities:
- In Vitro Studies : Compounds with similar structures have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of hydrazide functions in the structure has been linked to enhanced antimicrobial properties .
Case Study 1: Anticancer Efficacy
A specific study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
Case Study 2: Antimicrobial Properties
Another investigation focused on the synthesis of 1,2,4-triazole derivatives containing oxadiazole rings. These compounds were tested against common pathogens, revealing that modifications in substituents could lead to enhanced activity against resistant strains .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. The incorporation of these heterocycles has been linked to enhanced biological activity against various cancer cell lines.
Case Studies:
- Abd el Hameid M. K. reported a series of novel 1,2,4-oxadiazole derivatives that exhibited significant cytotoxic effects against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The derivatives showed IC50 values indicating potent antiproliferative activity, with some compounds outperforming established chemotherapeutics like Prodigiosin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | MCF-7 | 0.48 |
| 9b | HCT-116 | 0.19 |
These findings suggest that modifications to the triazole and oxadiazole structures can lead to improved anticancer efficacy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities . Various derivatives have shown effectiveness against a range of bacterial strains.
Research Insights:
In a study examining the antimicrobial efficacy of oxadiazole derivatives, several compounds were noted for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antimicrobial activity .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 14 | Staphylococcus aureus | Moderate |
| 15b | Enterobacter aerogenes | Good |
Drug Development Potential
The unique structural features of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine make it a promising candidate for further development as a therapeutic agent.
Synthesis and Evaluation:
The synthesis of this compound involves multi-step reactions that yield derivatives with varied biological activities. For example, the introduction of different substituents on the triazole ring has been shown to significantly affect the biological profile of the resulting compounds .
Summary of Findings
The compound exhibits significant potential in several areas:
- Anticancer Activity: Demonstrated efficacy against various cancer cell lines with promising IC50 values.
- Antimicrobial Properties: Effective against multiple bacterial strains; structure modifications enhance activity.
- Drug Development: Its unique structure allows for further exploration in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Triazole Ring
Compound A : 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS: 892777-63-8)
- Key difference : The 1-position of the triazole is substituted with a 2,5-dimethoxyphenyl group instead of 4-methylphenyl.
- Impact : Methoxy groups enhance electron density and may improve solubility compared to the methyl group. Molecular weight increases to 382.76 g/mol (vs. ~354.8 g/mol for the target compound) .
Compound B : 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Heterocyclic Core Modifications
Compound C : 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS: 400074-91-1)
- Key difference : Replaces the triazole-oxadiazole system with a pyrazole ring.
- Impact: Pyrazole’s reduced aromaticity compared to triazole may alter metabolic stability.
Compound D : 3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine (CAS: 676239-92-2)
- Key difference : Substitutes the oxadiazole with a sulfanyl (-S-) linker.
Functional Group Variations on the Oxadiazole Ring
Compound E : 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Key difference : The oxadiazole is substituted with a benzodioxole group instead of 4-chlorophenyl.
- Impact : Benzodioxole’s lipophilic nature may enhance blood-brain barrier penetration, as seen in neuroactive compounds. Molecular weight: 382.76 g/mol .
Compound F : 4-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
Pharmaceutical Activity Insights
Compound G : 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
Structural and Functional Data Table
Q & A
Q. Q1. What are the optimal synthetic routes for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine, and how can reaction yields be maximized?
Methodological Answer:
- Stepwise Synthesis: The compound’s hybrid structure (1,2,3-triazole and 1,2,4-oxadiazole) suggests modular assembly. For example:
- Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acids under microwave irradiation (e.g., 160°C, 30 min) .
- Construct the 1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a 4-methylphenyl-substituted alkyne and an azide precursor .
- Yield Optimization: Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For instance, a fractional factorial design can identify critical parameters affecting yield .
Q. Q2. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Analysis:
- X-ray Crystallography: Co-crystallize the compound with a resolving agent (e.g., chiral auxiliaries) to determine absolute configuration, as seen in structurally related triazole derivatives .
- Mass Spectrometry: High-resolution ESI-MS with isotopic pattern matching confirms molecular formula .
Q. Q3. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs. For example, 1,2,4-oxadiazoles often exhibit kinase inhibition, while 1,2,3-triazoles may target microbial enzymes .
- Assay Design:
- In vitro Enzymatic Assays: Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration.
- Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. Q4. How can computational modeling predict the binding mode of this compound to biological targets like kinases or microbial enzymes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide with crystal structures from the PDB (e.g., EGFR kinase: 1M17). Focus on interactions between the oxadiazole ring and ATP-binding pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., triazole NH with catalytic lysine) .
- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities, comparing substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl) .
Q. Q5. What strategies resolve contradictions in SAR data for analogs of this compound?
Methodological Answer:
- Meta-Analysis: Compile data from structurally related compounds (e.g., triazole-oxadiazole hybrids) into a database. Use cheminformatics tools (KNIME, RDKit) to identify outliers .
- Hypothesis Testing: For conflicting activity trends (e.g., electron-withdrawing vs. donating groups), synthesize derivatives with controlled substituents (e.g., -NO2, -OCH3) and retest under standardized conditions .
- Crystallographic Validation: Resolve ambiguous binding modes by co-crystallizing analogs with target proteins .
Q. Q6. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?
Methodological Answer:
- Isotopic Labeling: Use 15N-labeled amidoximes to track nitrogen incorporation into the oxadiazole ring via LC-MS .
- In situ Monitoring: Employ ReactIR to detect intermediates (e.g., nitrile oxides) during cyclization .
- DFT Calculations: Model reaction pathways (e.g., cyclization energetics) using Gaussian09 at the B3LYP/6-31G* level to identify rate-limiting steps .
Handling Methodological Challenges
Q. Q7. How to address low reproducibility in biological assays for this compound?
Methodological Answer:
Q. Q8. What green chemistry approaches can improve the sustainability of its synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
